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Compound of Interest

Compound Name: RMC-113

Cat. No.: B15607158

Notice: The initial request specified "RMC-113." Our comprehensive search did not identify a
specific therapeutic agent with this designation. However, given the context of preclinical
oncology models, it is highly probable that the query pertains to the well-documented RAS
inhibitors from Revolution Medicines, notably RMC-6236 and RMC-6291. This guide will focus
on the preclinical in vivo efficacy of these two compounds, providing a comparative analysis
based on available data.

This guide provides an objective comparison of the preclinical in vivo performance of RMC-
6236 and RMC-6291, two clinical-stage inhibitors targeting the oncogenic RAS pathway. The
data presented is intended for researchers, scientists, and drug development professionals to
facilitate an understanding of the efficacy and experimental context of these novel cancer
therapies.

. Overview of RMC-6236 and RMC-6291

RMC-6236 and RMC-6291 are innovative RAS inhibitors developed by Revolution Medicines.
They employ a distinct mechanism of action, functioning as RAS(ON) inhibitors. Unlike
previous generations of inhibitors that target the inactive, GDP-bound (OFF) state of KRAS,
these compounds target the active, GTP-bound (ON) state.

« RMC-6236 (Daraxonrasib) is a first-in-class, oral, RAS(ON) multi-selective inhibitor. It is
designed to target a wide range of common RAS mutations, including various KRAS G12X
mutations.[1]
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 RMC-6291 (Elironrasib) is a potent, covalent, and orally bioavailable KRAS G12C(ON)
inhibitor.[2] It specifically targets the KRAS G12C mutation, which is prevalent in non-small
cell lung cancer (NSCLC) and colorectal cancer (CRC).[3]

Both molecules form a tri-complex with cyclophilin A (CypA) and the active KRAS protein,
which sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting
oncogenic signaling.[3]

Il. Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical animal models,
demonstrating the anti-tumor activity of RMC-6236 and RMC-6291.

Table 1: In Vivo Efficacy of RMC-6236 in Xenograft Models

Model (KRAS

Cancer Type . Treatment Key Findings Reference
Mutation)
Pancreatic
Ductal Capan-2 25 mgl/kg, PO, Profound tumor )
Adenocarcinoma  (G12V/WT) QD regression
(PDAC)
HPAC 25 mg/kg, PO, Significant tumor
PDAC _ [4]
(G12D/WT) QD regression
Non-Small Cell o
NCI-H358 25 mg/kg, PO, Significant tumor
Lung Cancer o [4]
(G12C/WT) QD growth inhibition
(NSCLC)
Dose-dependent
NCI-H441 25 mg/kg, PO,
NSCLC tumor growth [4]
(G12V/WT) QD o
inhibition
Mean tumor
Multiple KRAS 74 different 25 mg/kg, PO, volume change )
G12X Models xenograft models QD from baseline:
-13.7%
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Table 2: Comparative In Vivo Efficacy of RMC-6291 vs. Adagrasib

Model (KRAS o
Cancer Type . Treatment Key Findings Reference
Mutation)
RMC-6291
demonstrated
] ] superior
Multiple patient-
_ response rates,
and cell line-
) RMC-6291 vs. deeper tumor
NSCLC derived ] ] [315]
Adagrasib regressions, and
xenografts ]
longer duration
(G12C)
of response
compared to
adagrasib.
RMC-6291 (200 RMC-6291
LUNO55 PDX _
NSCLC mg/kg, PO, QD) induced tumor
_ (G12C/WT, _ o
(Adagrasib- vs. Adagrasib regression in a 2]
] ERBB3amp, ]
resistant) (100 mg/kg, PO, model resistant
KRASamp) )
QD) to adagrasib.
RMC-6291
RMC-6291 (100
MIA PaCa-2 showed
PDAC mg/kg, PO, QD) .
) CDX ) significant anti-
(Sotorasib- vs. Sotorasib o [2]
] (Gl1acC/G12c, tumor activity in
resistant) (100 mg/kg, PO, ]
KRASamp) a model resistant

QD)

to sotorasib.

lll. Experimental Protocols

The following are generalized experimental protocols based on the cited preclinical studies.

Specific details may vary between individual experiments.

1. Xenograft Animal Models:

¢ Animals: Female BALB/c nude mice or NOD-SCID/IL2Rg(null) (NSG) immune-deficient
mice, typically 6-8 weeks old, are used.[4]
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e Cell Line Derived Xenografts (CDX): Human cancer cell lines (e.g., Capan-2, NCI-H358) are
cultured and then subcutaneously injected into the flank of the mice. Tumor growth is
monitored, and treatment begins when tumors reach a specified volume (e.g., 100-120
mm?).[4]

o Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted
subcutaneously into immunocompromised mice. These models are thought to better
recapitulate the heterogeneity of human tumors.

2. Drug Administration:
e Formulation: RMC-6236 and RMC-6291 are formulated for oral administration (PO).

e Dosing and Schedule: Dosing is typically performed once daily (QD). The specific dose can
vary, with doses such as 25 mg/kg for RMC-6236 and 100-200 mg/kg for RMC-6291 being
reported in preclinical studies.[2][4]

o Treatment Duration: Treatment duration varies but can extend for 28 days or longer,
depending on the study endpoints.[4]

3. Efficacy Endpoints:

e Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and
tumor volume is calculated using the formula: (Length x Width2)/2.

o Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals
compared to a vehicle-treated control group.

e Tumor Regression: A decrease in the size of a tumor after treatment.
e Survival: In some studies, overall survival is monitored as a primary endpoint.

IV. Visualizations

A. Signaling Pathway
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RAS(ON) Inhibitor Mechanism of Action
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Caption: Mechanism of RMC RAS(ON) inhibitors.
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B. Experimental Workflow

Typical Xenograft Study Workflow
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Caption: Workflow for a preclinical xenograft study.

V. Conclusion

The preclinical data for RMC-6236 and RMC-6291 demonstrate potent anti-tumor activity in a
variety of in vivo cancer models. RMC-6236 shows broad efficacy across multiple KRAS G12X
mutations, while RMC-6291 exhibits superior performance against KRAS G12C mutant tumors,
including those resistant to first-generation KRAS(OFF) inhibitors.[3][4][5] Their unique tri-
complex mechanism of targeting the active RAS(ON) state represents a promising strategy in
the development of therapies for RAS-addicted cancers. The experimental protocols outlined
provide a basis for understanding the context of these findings and for designing future
preclinical studies. Further research and ongoing clinical trials will continue to elucidate the full
therapeutic potential of these novel agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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